molecular formula C17H25NO B1142475 D-(+)-Vesamicol hydrochloride CAS No. 112709-60-1

D-(+)-Vesamicol hydrochloride

Cat. No.: B1142475
CAS No.: 112709-60-1
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-IRXDYDNUSA-N
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Description

D-(+)-Vesamicol hydrochloride: is a potent inhibitor of acetylcholine transport into synaptic vesicles in cholinergic nerve terminals. It is the less active enantiomer of vesamicol and is used primarily in scientific research to study cholinergic systems .

Scientific Research Applications

Chemistry: : In chemistry, D-(+)-Vesamicol hydrochloride is used to study the mechanisms of acetylcholine transport and its inhibition. It serves as a tool to understand the cholinergic system and its role in various physiological processes .

Biology: : In biological research, this compound is used to investigate the function of cholinergic neurons and their role in neurotransmission. It helps in understanding the effects of acetylcholine inhibition on neuronal activity .

Medicine: : In medical research, this compound is explored for its potential therapeutic applications, particularly in conditions involving cholinergic dysfunction. It is also used in the development of diagnostic agents for imaging cholinergic neurons .

Industry: : While its industrial applications are limited, this compound is used in the production of research chemicals and diagnostic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-(+)-Vesamicol hydrochloride involves the preparation of vesamicol analogs. One common method includes the reaction of 4-phenylpiperidine with cyclohexanone under specific conditions to yield the desired product .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : D-(+)-Vesamicol hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

D-(+)-Vesamicol hydrochloride acts as a cholinergic physiological antagonist by inhibiting the vesicular acetylcholine transporter (VAChT). This inhibition prevents the uptake of acetylcholine into synaptic vesicles, leading to a decrease in acetylcholine release at the synaptic cleft. The transport process is driven by a proton gradient between cell organelles and the cytoplasm .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other vesamicol analogs such as DL-threo-PDMP hydrochloride, quinacrine dihydrochloride, and D-galactosamine hydrochloride .

Uniqueness: : D-(+)-Vesamicol hydrochloride is unique due to its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Its less active enantiomeric form also provides insights into the stereospecificity of acetylcholine transport inhibition .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D-(+)-Vesamicol hydrochloride involves the conversion of a chiral intermediate to the desired compound through a series of chemical reactions.", "Starting Materials": ["(R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinoline", "Methyl iodide", "Sodium hydride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol"], "Reaction": [ "1. React (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinoline with methyl iodide in the presence of sodium hydride and triethylamine to form (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinolinium iodide.", "2. Treat (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinolinium iodide with hydrochloric acid to obtain (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinolinium chloride.", "3. React (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinolinium chloride with sodium hydroxide to form (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinoline.", "4. React (R)-(-)-2-Methyl-1,2,3,4-tetrahydroisoquinoline with ethyl acetate and hydrochloric acid to form D-(+)-Vesamicol hydrochloride.", "5. Purify the product by recrystallization from methanol." ] }

CAS No.

112709-60-1

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(1S,2S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1

InChI Key

YSSBJODGIYRAMI-IRXDYDNUSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCC(CC2)C3=CC=CC=C3)O

SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Related CAS

23965-53-9 (hydrochloride)

Origin of Product

United States

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